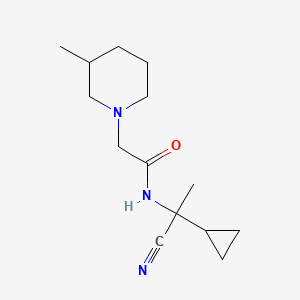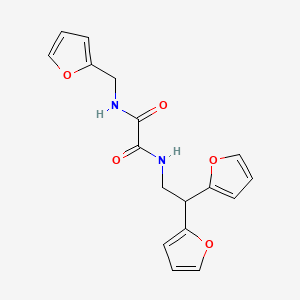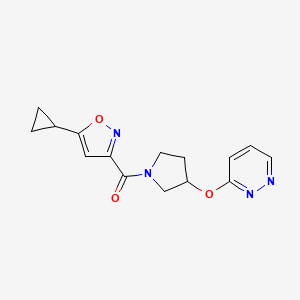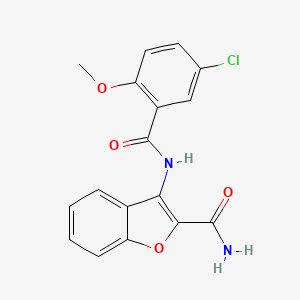
N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that catalyzes the degradation of GABA in the brain. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have therapeutic effects in various neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is the major inhibitory neurotransmitter in the brain and is involved in the regulation of neuronal excitability. The increase in GABA levels by N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide leads to a decrease in neuronal excitability, which has been shown to have therapeutic effects in various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide are related to its mechanism of action. The increase in GABA levels by N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide leads to a decrease in neuronal excitability, which has been shown to have therapeutic effects in various neurological disorders. N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide has also been shown to have anxiolytic and anticonvulsant effects, as well as a potential for cognitive enhancement.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide in lab experiments include its high potency and selectivity for GABA aminotransferase, as well as its ability to increase GABA levels in the brain. The limitations of using N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide in lab experiments include its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions, and its potential for off-target effects.
Future Directions
There are several future directions for the research and development of N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and addiction. Another direction is to explore its potential as a cognitive enhancer and as a treatment for sleep disorders. Additionally, the development of more selective and hydrophilic analogs of N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide could lead to improved efficacy and reduced off-target effects.
Synthesis Methods
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide involves the reaction of 1-cyano-1-cyclopropanecarboxylic acid with 3-methylpiperidin-1-ylamine in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide in its hydrochloride salt form. The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide has been optimized to produce high yields and purity, making it a suitable candidate for further research and development.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have efficacy in the treatment of epilepsy, anxiety, and addiction. N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide has also been studied for its potential use as a cognitive enhancer and as a treatment for sleep disorders.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-4-3-7-17(8-11)9-13(18)16-14(2,10-15)12-5-6-12/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNMEMRVIBJUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'E)-N-[(2,4-dichlorophenyl)methoxy]-2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-imine](/img/structure/B2599590.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2599595.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-3-nitrophenyl)methanone](/img/structure/B2599596.png)



![N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2599602.png)
![2-[[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2599603.png)
![4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine](/img/structure/B2599604.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide](/img/structure/B2599605.png)
![ethyl 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2599607.png)

![4-[(4-Oxopiperidin-1-yl)methyl]benzonitrile](/img/structure/B2599613.png)